2-Bromo-1-butoxy-3-chlorobenzene
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Overview
Description
2-Bromo-1-butoxy-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and butoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-3-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-butoxy-3-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-butoxy-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids .
Scientific Research Applications
2-Bromo-1-butoxy-3-chlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-1-butoxy-3-chlorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product. The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
2-Bromo-1-butoxy-3-chlorobenzene can be compared with other similar compounds such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of bromine, chlorine, and butoxy groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-bromo-1-butoxy-3-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJVMRLRCZFNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742887 |
Source
|
Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-27-0 |
Source
|
Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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